2.5x Higher Reactivity than 2-Methyl-2-Adamantanol in Photoresist Protective Group
In a direct head-to-head study of 2-alkyl-2-adamantyl protective groups in a chemically amplified photoresist, the 2-ethyladamantyl (EAd) group exhibited a reactivity 2.5 times higher than that of the 2-methyladamantyl (MAd) group under acidic conditions [1]. This significant difference in acid lability is crucial for achieving higher photospeed and finer resolution in advanced lithography.
| Evidence Dimension | Reactivity under acidic conditions (photoresist deprotection) |
|---|---|
| Target Compound Data | Relative reactivity = 2.5 |
| Comparator Or Baseline | 2-Methyl-2-adamantyl (MAd) group; Relative reactivity = 1.0 |
| Quantified Difference | EAd group is 2.5 times more reactive |
| Conditions | Vinylphenol-methacrylate copolymer resist, 248-nm lithography, acidic deprotection |
Why This Matters
This 2.5x reactivity difference enables faster photospeed and potentially higher throughput in semiconductor manufacturing, a critical procurement parameter for photoresist formulators.
- [1] High etch-resistant EB resists employing adamantyl protective groups and their application for 248-nm lithography. (2000). Journal of Photopolymer Science and Technology, 13(3), 397-403. View Source
